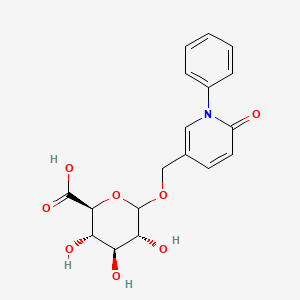
5-Hydroxymethyl-pirfenidone-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-pirfenidone-O-glucuronide is a metabolite of pirfenidone, a drug primarily used for the treatment of idiopathic pulmonary fibrosis. This compound is formed through the glucuronidation of 5-hydroxymethyl-pirfenidone, which is itself a metabolite of pirfenidone. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyl-pirfenidone-O-glucuronide typically involves the following steps:
Hydroxylation of Pirfenidone: Pirfenidone undergoes hydroxylation to form 5-hydroxymethyl-pirfenidone. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
Glucuronidation: The 5-hydroxymethyl-pirfenidone is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction attaches a glucuronic acid moiety to the hydroxyl group of 5-hydroxymethyl-pirfenidone, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale hydroxylation: Utilizing bioreactors with optimized conditions for the activity of cytochrome P450 enzymes.
Glucuronidation in bioreactors: Employing UDP-glucuronosyltransferase enzymes in bioreactors to achieve efficient glucuronidation.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-pirfenidone-O-glucuronide can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Hydrolysis: The glucuronide moiety can be hydrolyzed to release 5-hydroxymethyl-pirfenidone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide moiety.
Major Products
Oxidation: The major product is 5-carboxy-pirfenidone.
Hydrolysis: The major product is 5-hydroxymethyl-pirfenidone.
Scientific Research Applications
5-Hydroxymethyl-pirfenidone-O-glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of pirfenidone in the body.
Biomarker Research: Serves as a biomarker for monitoring the pharmacokinetics of pirfenidone.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of pirfenidone.
Toxicology Studies: Used to assess the safety and toxicity of pirfenidone and its metabolites.
Mechanism of Action
The mechanism of action of 5-hydroxymethyl-pirfenidone-O-glucuronide is primarily related to its role as a metabolite of pirfenidone. Pirfenidone exerts its effects through several pathways:
Anti-fibrotic Activity: Inhibits the production of fibrotic cytokines such as transforming growth factor-beta.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5-Carboxy-pirfenidone: Another metabolite of pirfenidone formed through the oxidation of 5-hydroxymethyl-pirfenidone.
Pirfenidone: The parent compound used for the treatment of idiopathic pulmonary fibrosis.
Uniqueness
5-Hydroxymethyl-pirfenidone-O-glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of pirfenidone.
Properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(6-oxo-1-phenylpyridin-3-yl)methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO8/c20-12-7-6-10(8-19(12)11-4-2-1-3-5-11)9-26-18-15(23)13(21)14(22)16(27-18)17(24)25/h1-8,13-16,18,21-23H,9H2,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1 |
InChI Key |
QEFCXLNTGWNMEF-PDHYLSHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















